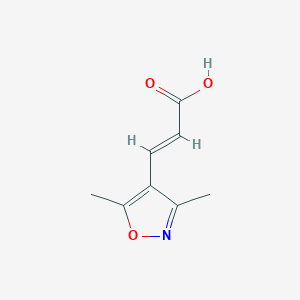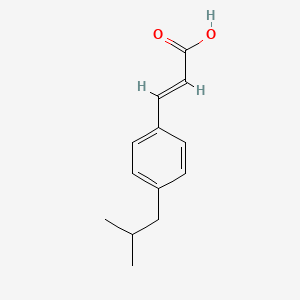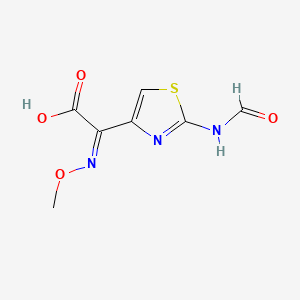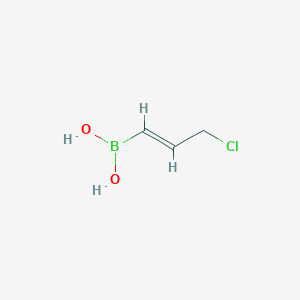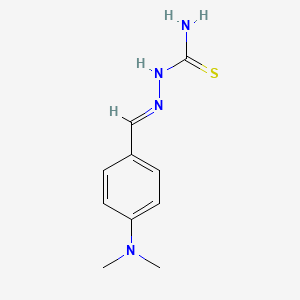
4-(Dimethylamino)benzaldehyde thiosemicarbazone
Overview
Description
4-(Dimethylamino)benzaldehyde thiosemicarbazone is an organic compound with the molecular formula C10H14N4S. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 4-(Dimethylamino)benzaldehyde thiosemicarbazone are bacterial isolates, including both Gram-positive (Staphylococcus aureus and Bacillus cereus) and Gram-negative (Klebsiella pneumoniae and Pseudomonas aeruginosa) bacteria . These bacteria are known to cause various infections in humans, making them important targets for antibacterial agents.
Mode of Action
It has been suggested that the compound’s antibacterial activity may be due to its ability to interfere with essential bacterial processes
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with key biochemical pathways in bacteria, leading to their death or inhibition .
Pharmacokinetics
Some related compounds have been found to have high gastrointestinal absorption values , suggesting that this compound may also have good bioavailability.
Result of Action
The compound has been found to have broad-spectrum antibacterial activity against the bacterial isolates it targets . In particular, certain derivatives of the compound have been found to have higher antibacterial activities than the standard drug, streptomycin, against Staphylococcus aureus and Pseudomonas aeruginosa .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the compound has been suggested to have potential as a corrosion inhibitor in the oil and gas industry , indicating that it may be stable and effective in a variety of harsh environments.
Biochemical Analysis
Biochemical Properties
4-(Dimethylamino)benzaldehyde thiosemicarbazone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. For instance, it can inhibit certain enzymes, thereby affecting the overall metabolic flux within cells . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to alterations in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound within different cellular compartments . The distribution of this compound can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylamino)benzaldehyde thiosemicarbazone can be synthesized through a condensation reaction between 4-(dimethylamino)benzaldehyde and thiosemicarbazide. The reaction typically occurs in an ethanol solution under reflux conditions . The general reaction scheme is as follows:
4-(Dimethylamino)benzaldehyde+Thiosemicarbazide→4-(Dimethylamino)benzaldehyde thiosemicarbazone
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Condensation Reactions: It can form Schiff bases with aldehydes and ketones.
Complexation Reactions: It can form complexes with metal ions, such as copper(II) and mercury(II).
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles.
Major Products
Schiff Bases: Formed through condensation with aldehydes or ketones.
Metal Complexes: Formed through complexation with metal ions.
Scientific Research Applications
4-(Dimethylamino)benzaldehyde thiosemicarbazone has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Used in the development of sensors for detecting metal ions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzaldehyde N4-methylthiosemicarbazone
- 4-(Dimethylamino)benzaldehyde N4-(4-(dimethylamino)phenylthiosemicarbazone)
Uniqueness
4-(Dimethylamino)benzaldehyde thiosemicarbazone is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit significant biological activities . Its ability to induce apoptosis in cancer cells and its potential use in sensor development further highlight its distinct properties .
Properties
IUPAC Name |
[[4-(dimethylamino)phenyl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,1-2H3,(H3,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDHKEQEBJQRRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951872 | |
| Record name | 2-{[4-(Dimethylamino)phenyl]methylidene}hydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2929-81-9 | |
| Record name | 4-(Dimethylamino)benzaldehyde thiosemicarbazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2929-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[4-(Dimethylamino)phenyl]methylidene}hydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10951872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-(Dimethylamino)benzaldehyde thiosemicarbazone (DMABT)?
A1: While a full spectroscopic characterization is not available in the provided excerpts, (E)-2-(4-(Dimethylamino)benzylidene)hydrazinecarbothioamide (DBHC), which is another name for DMABT, crystallizes in the monoclinic crystal system, specifically the P21/c space group []. The benzylidene ring adopts a planar conformation []. The crystal packing is stabilized by intra- and intermolecular hydrogen bonds of the N-H...S and N-H...N types [].
Q2: What are the known applications of DMABT in analytical chemistry?
A2: DMABT is recognized as a sensitive reagent for the spectrophotometric determination of Palladium(II) []. It forms a 1:2 complex (Pd:Reagent) within a pH range of 2.2 - 3.6 []. This complex exhibits good solubility in aqueous solutions containing 20% acetone and 30% ethanol [].
Q3: How does DMABT interact with metals, and does this have any notable effects?
A3: DMABT can act as a ligand, forming coordination complexes with metal ions. For example, it forms a square-planar complex with Palladium(II) []. Interestingly, the coordination of DMABT to Palladium(II) has been shown to enhance its ability to inhibit amyloid-β aggregation, which is a key process implicated in Alzheimer's disease [].
Q4: Has the structure of DMABT been investigated using computational chemistry methods?
A4: Yes, molecular docking studies have been performed with DMABT (referred to as DBHC in the study) []. These studies revealed that DMABT exhibits favorable binding interactions with target proteins compared to the reference ligand used in the study [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1311039.png)
![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)

